molecular formula C25H20ClN3O4S2 B2578902 4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380339-83-3

4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2578902
CAS No.: 380339-83-3
M. Wt: 526.02
InChI Key: BCDMKGXNTBCEQK-UHFFFAOYSA-N
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Description

4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridine ring, a benzodioxin moiety, and a thia-diazatricyclo framework, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the chloropyridine ring, the benzodioxin moiety, and the thia-diazatricyclo framework. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and testing.

    Industry: It may have applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one stands out due to its unique combination of structural features. Similar compounds may include those with chloropyridine rings, benzodioxin moieties, or thia-diazatricyclo frameworks, but the specific arrangement and combination of these features in this compound make it distinct. Some similar compounds include:

  • 2-(2-Chloropyridin-4-yl)acetic acid
  • 2,3-Dihydro-1,4-benzodioxin derivatives
  • Thia-diazatricyclo compounds

These similar compounds may share some chemical properties and reactivity but differ in their specific applications and effects.

Biological Activity

The compound 4-(5-chloropyridin-2-yl)-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential pharmacological applications. Its unique structure includes a chloropyridine ring, a benzodioxin moiety, and a thia-diazatricyclo framework, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, altering cellular signaling processes.
  • Antimicrobial Activity : Some studies suggest potential antibacterial properties against various pathogens.

Pharmacological Properties

Research indicates that compounds similar to this one exhibit several pharmacological properties:

  • Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : They have shown significant inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease, which are important in treating conditions such as Alzheimer's disease and urinary tract infections .
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .

Case Studies

  • Antibacterial Screening : A study synthesized various compounds related to the target molecule and evaluated their antibacterial properties. The results showed that certain derivatives had strong inhibitory effects on Salmonella typhi and Bacillus subtilis, while others exhibited weaker activity against different strains .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of synthesized compounds. The findings revealed that several derivatives had IC50 values indicating potent inhibition of urease and AChE, suggesting their potential use in treating bacterial infections and neurodegenerative diseases .
  • Cytotoxicity Assays : Compounds similar to the target molecule were tested for cytotoxicity against cancer cell lines (e.g., MCF-7). The results indicated that some derivatives significantly reduced cell viability through mechanisms involving oxidative stress and apoptosis .

Data Tables

Activity Type Tested Compounds Target Organisms/Enzymes IC50 Values/Effectiveness
AntibacterialVarious DerivativesSalmonella typhi, Bacillus subtilisModerate to Strong
Enzyme InhibitionSelected DerivativesAChE, UreaseIC50 values ranging from 0.63 to 2.14 µM
CytotoxicitySpecific DerivativesMCF-7 Cancer Cell LineSignificant reduction in viability

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S2/c26-15-6-8-21(27-12-15)29-24(31)22-16-3-1-2-4-20(16)35-23(22)28-25(29)34-13-17(30)14-5-7-18-19(11-14)33-10-9-32-18/h5-8,11-12H,1-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDMKGXNTBCEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=NC=C(C=C4)Cl)SCC(=O)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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